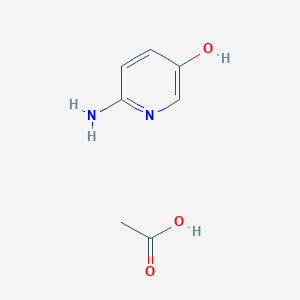

6-Aminopyridin-3-ol acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

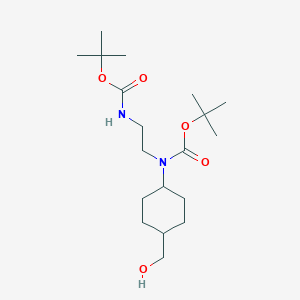

6-Aminopyridin-3-ol acetate is a chemical compound with the empirical formula C12H20N2O3 · C2H4O2 . It is related to the 6-aminopyridin-3-ol scaffold, which has shown excellent anti-inflammatory bowel disease activity .

Synthesis Analysis

The synthesis of 6-Aminopyridin-3-ol acetate involves the manipulation of the hydroxymethyl moiety of the C(5)-position of the pyridoxine starting material along with the installation of an amino group at the C(6)-position .Molecular Structure Analysis

The molecular weight of 6-Aminopyridin-3-ol acetate is 300.35 . The molecular formula is C12H20N2O3 · C2H4O2 .Chemical Reactions Analysis

The key feature of the synthetic strategy of 6-Aminopyridin-3-ol acetate is the manipulation of the hydroxymethyl moiety of the C(5)-position of the pyridoxine starting material along with the installation of an amino group at the C(6)-position .Physical And Chemical Properties Analysis

6-Aminopyridin-3-ol acetate is a solid at room temperature . It has a molecular weight of 300.35 and an empirical formula of C12H20N2O3 · C2H4O2 .Aplicaciones Científicas De Investigación

Inhibitory Effect on TNF-α-induced Monocyte-Colon Epithelial Cell Adhesion and TNBS-induced Rat Colitis

6-Aminopyridin-3-ol analogues have been found to have an inhibitory effect on TNF-α-induced monocyte-colon epithelial cell adhesion and TNBS-induced rat colitis . This suggests that these compounds could potentially be used in the treatment of inflammatory bowel diseases such as Crohn’s disease and ulcerative colitis .

Anticancer Activity

Notably, remarkable anticancer activity was observed in novel structures where the 6-aminopyridin-3-ol core was hybridized with biologically active agents such as α-tocopherol and sunitinib . An α-tocopherol-hybridized compound suppressed lung tumor growth by dual inhibition of NADPH oxidase 2 and receptor tyrosine kinases .

Chemical Research

6-Aminopyridin-3-ol acetate is used in chemical research, particularly in the synthesis of various compounds . It is often used as a starting material or intermediate in the synthesis of more complex molecules .

Pharmaceutical Research

Due to its biological activity, 6-Aminopyridin-3-ol acetate is used in pharmaceutical research . It can be used to develop new drugs with potential therapeutic applications .

Biochemical Research

6-Aminopyridin-3-ol acetate is also used in biochemical research . It can be used to study enzyme reactions, protein interactions, and other biochemical processes .

Material Science

In material science, 6-Aminopyridin-3-ol acetate can be used in the development of new materials with unique properties . It can be used to modify the properties of polymers, create new catalysts, or develop new types of sensors .

Mecanismo De Acción

Target of Action

The primary targets of 6-Aminopyridin-3-ol acetate are T helper 1 (Th1) and T helper 17 (Th17) cells . These cells play a crucial role in the immune response by secreting specific cytokines, such as interferon-γ (IFN-γ) and IL-17, which are indispensable for the clearance of intracellular and extracellular pathogens .

Mode of Action

6-Aminopyridin-3-ol acetate interacts with its targets by inhibiting the differentiation of Th1 and Th17 cells . The compound’s mode of action is concentration-dependent .

Biochemical Pathways

The compound affects the biochemical pathways related to the differentiation of Th1 and Th17 cells . By inhibiting the differentiation of these cells, 6-Aminopyridin-3-ol acetate can reduce the generation of proinflammatory Th1 and Th17 cells .

Result of Action

The molecular and cellular effects of 6-Aminopyridin-3-ol acetate’s action include the significant inhibition of Th1 and Th17 cell differentiation . This leads to a reduction in the generation of these proinflammatory cells . In vivo studies have shown that the compound can delay the onset of disease and suppress the progression of experimental autoimmune encephalomyelitis (EAE) by inhibiting the differentiation of Th1 and Th17 cells .

Action Environment

It’s important to note that the compound’s effectiveness can be influenced by various factors, including the concentration of the compound, the presence of other substances, and the physiological state of the cells it targets .

Safety and Hazards

The safety information for 6-Aminopyridin-3-ol indicates that it has several hazard statements including H302, H315, H319, H332, and H335 . These statements suggest that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Direcciones Futuras

Research has shown that the 6-aminopyridin-3-ol scaffold has excellent anti-inflammatory bowel disease activity . Future research may focus on the development of pyridinol-based anti-inflammatory bowel disease agents . Remarkable anticancer activity was observed in novel structures where the 6-aminopyridin-3-ol core was hybridized with biologically active agents such as α-tocopherol and sunitinib .

Propiedades

IUPAC Name |

acetic acid;6-aminopyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.C2H4O2/c6-5-2-1-4(8)3-7-5;1-2(3)4/h1-3,8H,(H2,6,7);1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCJFZNUESSNEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC(=NC=C1O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Aminopyridin-3-OL acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate HCl](/img/structure/B6298605.png)

![6-Bromo-2-chloro-5-methoxybenzo[d]thiazole](/img/structure/B6298607.png)

![4-Hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B6298620.png)

![t-Butyl (4-(4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-fluorophenyl)carbamate](/img/structure/B6298640.png)

![Ethyl 1-(4'-(5-amino-1-methyl-1H-pyrazol-3-yl)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate](/img/structure/B6298647.png)

![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6298649.png)

![3,6-Diazabicyclo[3.1.1]heptane hydrochloride, 95%](/img/structure/B6298659.png)

![2-Oxa-6-aza-spiro[3.3]heptane tosylate](/img/structure/B6298691.png)